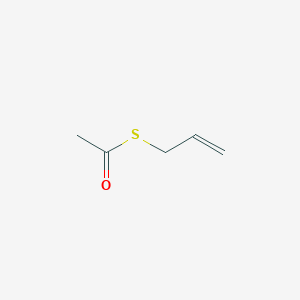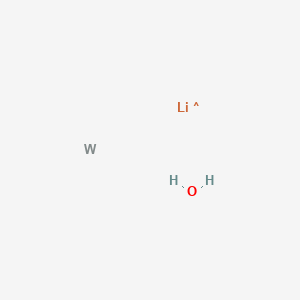
6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a diazinane ring, and a carbonyl group, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride typically involves the reaction of piperazine with a suitable diazinane derivative under controlled conditions. One common method involves the acylation of piperazine with a diazinane-2,4-dione derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
科学的研究の応用
6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride and exhibits similar reactivity and applications.
Piperazine-dihydrofuran derivatives: These compounds also contain piperazine rings and are used in similar chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C9H15ClN4O3 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
6-(piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-7-5-6(11-9(16)12-7)8(15)13-3-1-10-2-4-13;/h6,10H,1-5H2,(H2,11,12,14,16);1H |
InChIキー |
UCJPFOHQNFDLHD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2CC(=O)NC(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)



![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

